CAS number for 3-Methylbenzenesulfonic acid hydrate
CAS number for 3-Methylbenzenesulfonic acid hydrate
An In-depth Technical Guide to 3-Methylbenzenesulfonic Acid Hydrate
Abstract
This technical guide provides a comprehensive overview of 3-Methylbenzenesulfonic acid hydrate, a significant organosulfur compound widely utilized in chemical synthesis and pharmaceutical development. Commonly known as m-Toluenesulfonic acid hydrate, it functions as a strong, organic-soluble acid catalyst. This document delineates its chemical identity, physicochemical properties, synthesis pathways, and key applications. Furthermore, it offers detailed protocols for handling, safety, and a representative analytical methodology, designed to equip researchers, scientists, and drug development professionals with the critical information required for its effective and safe utilization.
Chemical Identification and Nomenclature
3-Methylbenzenesulfonic acid, in its hydrated form, is an aromatic sulfonic acid. The presence of the methyl group at the meta-position of the benzene ring distinguishes it from its ortho- and para-isomers. While several CAS numbers are associated with this compound and its various forms, clarity is essential for accurate procurement and regulatory compliance. The anhydrous form is distinct from the hydrate, which incorporates one or more water molecules into its crystal structure.
| Identifier | Value | Source(s) |
| IUPAC Name | 3-methylbenzenesulfonic acid;hydrate | [1][2] |
| Common Names | m-Toluenesulfonic acid hydrate, 3-Methylbenzene-1-sulfonic acid hydrate | [1] |
| Primary CAS Number | 312619-56-0 (Hydrate) | [1][2][3][4] |
| Other CAS Numbers | 342385-54-0 (Hydrate), 617-97-0 (Anhydrous) | [1][5][6] |
| Molecular Formula | C₇H₁₀O₄S | [1][3][4] |
| Molecular Weight | 190.22 g/mol | [1][3][4] |
| InChI Key | GHLYGGIKYFLYTH-UHFFFAOYSA-N | [1][2] |
| SMILES | CC1=CC(=CC=C1)S(=O)(=O)O.O | [1] |
Physicochemical Properties
The physical and chemical properties of 3-Methylbenzenesulfonic acid hydrate dictate its suitability for various applications, particularly its behavior in different solvent systems and reaction conditions. It is a strong acid, comparable in strength to mineral acids, but with the distinct advantage of solubility in organic solvents.
| Property | Value | Source(s) |
| Appearance | Solid | [2] |
| Purity | ≥98% | [2][3] |
| Water Solubility | Soluble | [5] |
| Solvent Solubility | Soluble in ethanol and ether | [5] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [2][3][4] |
Synthesis and Manufacturing Overview
The industrial production of toluenesulfonic acid isomers primarily involves the sulfonation of toluene. The distribution of the resulting isomers (ortho, meta, and para) is highly dependent on the reaction conditions. Pure 3-Methylbenzenesulfonic acid can be obtained from m-toluidine.[7] Isomer mixtures with higher concentrations of the meta-isomer are typically derived from toluene sulfonation mixtures by treating them with toluene vapor at elevated temperatures.[7]
The general workflow involves the controlled reaction of a sulfonating agent with toluene, followed by separation and purification steps to isolate the desired isomer.
Caption: Conceptual workflow for the synthesis of 3-Methylbenzenesulfonic acid hydrate.
Applications in Research and Drug Development
The utility of 3-Methylbenzenesulfonic acid is rooted in its strong acidity and its role as a versatile chemical intermediate.
Caption: Core applications of 3-Methylbenzenesulfonic acid in chemical synthesis.
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Acid Catalyst: Its high acid strength makes it an effective catalyst for a variety of organic transformations, including esterification, alkylation, and polymerization reactions.[5] Unlike mineral acids, its solubility in organic media allows for homogeneous catalysis in non-aqueous systems, often leading to cleaner reactions and minimized side products.[5]
-
Synthetic Intermediate: It serves as a crucial precursor in the industrial synthesis of other valuable chemicals. A primary example is its use in the production of m-cresol.[5]
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Functional Group Derivatization: The sulfonic acid group can be readily converted into other functional groups, most notably sulfonyl chlorides. These derivatives are pivotal reagents for introducing the sulfonyl moiety into complex molecules, a common strategy in the synthesis of pharmaceutical compounds.[5]
Safety, Handling, and Storage
3-Methylbenzenesulfonic acid hydrate is a hazardous substance and requires strict adherence to safety protocols. It is corrosive and can cause severe skin burns and eye damage.[1] Additionally, it is classified as toxic if swallowed, in contact with skin, or if inhaled.[1]
GHS Hazard Classification
| Hazard Class | GHS Code | Signal Word | Description | Source |
| Acute Toxicity, Oral | H301 | Danger | Toxic if swallowed | [1] |
| Acute Toxicity, Dermal | H311 | Danger | Toxic in contact with skin | [1] |
| Skin Corrosion/Irritation | H314 | Danger | Causes severe skin burns and eye damage | [1][4] |
| Serious Eye Damage/Irritation | H318 | Danger | Causes serious eye damage | [1] |
| Acute Toxicity, Inhalation | H331 | Danger | Toxic if inhaled | [1] |
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9][10]
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, a lab coat or apron, and chemical safety goggles and/or a face shield.[8][9][11]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[9][11] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8][10]
-
Spill Management: Have appropriate spill containment and cleanup materials readily available.
Storage
-
Container: Keep containers tightly closed to prevent moisture absorption and contamination.[8][9][11]
-
Conditions: Store in a dry, cool, and well-ventilated place.[3][4][9]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[8]
Analytical Methodologies: A Representative Protocol
Accurate quantification and purity assessment are critical. While specific methods vary, High-Performance Liquid Chromatography (HPLC) is a standard technique for analyzing aromatic sulfonic acids. The following is a representative reverse-phase HPLC (RP-HPLC) method.
Objective: To determine the purity of a 3-Methylbenzenesulfonic acid hydrate sample.
Principle: RP-HPLC separates compounds based on their hydrophobicity. The polar sulfonic acid will have a relatively short retention time on a nonpolar stationary phase.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Phosphoric acid or Formic acid (for MS compatibility)[12]
Experimental Protocol:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Prepare Mobile Phase B: Acetonitrile.
-
Degas both mobile phases thoroughly using sonication or vacuum filtration.
-
-
Standard Preparation:
-
Accurately weigh approximately 20 mg of a 3-Methylbenzenesulfonic acid reference standard.
-
Dissolve in a 1:1 mixture of Mobile Phase A and B to a final volume of 20 mL to create a 1 mg/mL stock solution.
-
Perform serial dilutions to create calibration standards (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL).
-
-
Sample Preparation:
-
Prepare a sample solution at a concentration of approximately 50 µg/mL using the same diluent as the standards.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
-
Column Temperature: 30 °C
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak area corresponding to 3-Methylbenzenesulfonic acid in both the standard and sample chromatograms.
-
Construct a calibration curve from the standard injections.
-
Determine the concentration in the sample from the calibration curve and calculate the purity against the weighed amount.
-
Conclusion
3-Methylbenzenesulfonic acid hydrate is a potent and versatile chemical tool for the modern research and development laboratory. Its strong acidic nature, coupled with its solubility in organic solvents, establishes it as a superior catalyst for numerous organic reactions. A thorough understanding of its properties, applications, and stringent safety requirements is paramount for its successful and safe implementation in the synthesis of novel chemical entities and active pharmaceutical ingredients.
References
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Lead Sciences. 3-Methylbenzenesulfonic acid hydrate. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53249652, 3-Methylbenzenesulfonic acid;hydrate. [Link]
-
SIELC Technologies. 4-Methylbenzenesulfonic acid hydrate. [Link]
-
Carl ROTH. Safety Data Sheet: 3-Methylbenzoic acid. [Link]
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